脱氢二愈创木酚醇

描述

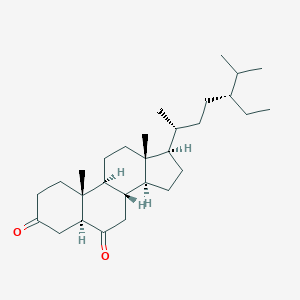

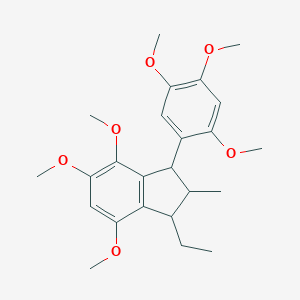

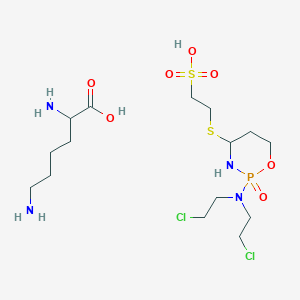

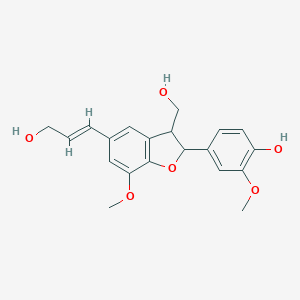

Dehydrodiconiferyl alcohol (DHCA) is a chemical compound with the formula C20H22O6 . It was originally isolated from the stems of Cucurbita moschata and has been shown to exhibit anti-adipogenic and anti-lipogenic effects in 3T3-L1 cells and primary mouse embryonic fibroblasts .

Synthesis Analysis

The biosynthesis of Dehydrodiconiferyl Alcohol Glucosides involves the dimerization of coniferyl alcohol by a soluble intracellular peroxidase and subsequent glycosylation . The control of its concentration is exerted through restricted availability of coniferyl alcohol .

Molecular Structure Analysis

The molecular formula of Dehydrodiconiferyl alcohol is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .

科学研究应用

抗幽门螺旋杆菌剂: DHCA 已被合成,作为一种潜在的抗幽门螺旋杆菌剂,从香草醛开始 (Hu & Jeong, 2006).

伤口愈合: 一项研究强调了 DHCA 在皮肤伤口愈合中的治疗潜力。这归因于其对巨噬细胞中 NF‐κB 通路失活的影响 (Hu et al., 2019).

烟草中的细胞生长: 已显示 DHCA 葡萄糖苷可以替代烟草细胞在培养中生长的细胞分裂素需求,表明其在植物细胞生长中的重要作用 (Orr & Lynn, 1992).

抗炎特性: 研究表明,从 Cucurbita moschata 中提取的 DHCA 通过 IKK-NF-κB 通路具有抗炎作用 (Lee, Choi, & Kim, 2015).

细胞分裂素替代活性: 重新评估 DHCA 之前声称的细胞分裂素替代和促进细胞分裂的活性,在烟草愈伤组织形成中没有发现实质性证据支持这些活性 (Witvrouw et al., 2023).

结构分析: DHCA 的绝对构型已确定,这对于了解其生物活性至关重要 (Hirai et al., 1994).

免疫学研究: DHCA 调节 Th17 和 Th1 细胞的分化,并显示出抑制实验性自身免疫性脑脊髓炎的希望,突出了其在免疫学应用中的潜力 (Lee et al., 2015).

木质素分析: DHCA 已用于涉及木质素的研究中,例如植物细胞壁中木质素结构的免疫定位,证明了其在植物生物化学中的作用 (Kiyoto et al., 2013).

作用机制

安全和危害

The safety data sheet for Dehydrodiconiferyl alcohol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXBOZNRPQEON-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4263-87-0 | |

| Record name | Dehydrodiconiferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。